molecular formula C4H6NaO6 B105223 Sodium tartrate CAS No. 868-18-8

Sodium tartrate

Cat. No.: B105223
CAS No.: 868-18-8
M. Wt: 173.08 g/mol
InChI Key: GHQFLMULNSGOAR-ZVGUSBNCSA-N
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Description

Sodium tartrate, also known as dithis compound, is a disodium salt of tartaric acid. It is commonly found in the form of transparent, colorless, and odorless crystals. This compound is widely used as an emulsifier and a binding agent in various food products such as jellies, margarine, and sausage casings. It is also known by the E number E335 . This compound is a common primary standard for Karl Fischer titration, a technique used to determine water content in various substances .

Mechanism of Action

Target of Action

Sodium tartrate is a disodium salt of l-( + )-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .

Mode of Action

this compound interacts with fats and oils in food products, acting as an emulsifier and binding agent .

Biochemical Pathways

It is known that this compound can be used in the karl fischer equation, which is used to determine the water content of various substances . This suggests that it may play a role in water balance within the body or in certain chemical reactions.

Pharmacokinetics

It is generally recognized as safe (gras) as a direct human food ingredient .

Result of Action

The primary result of this compound’s action is the stabilization of food products. It helps to maintain the consistency and quality of these products by acting as an emulsifier and pH control agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its ability to act as an emulsifier may be affected by the presence of other ingredients in a food product. Additionally, its stability may be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Sodium tartrate plays a crucial role in various biochemical reactions. It is a key component in the Biuret reagent, a solution used to detect the presence of peptide bonds in proteins . The Biuret reagent is a mixture of hydrated copper sulfate, sodium hydroxide, and this compound . This compound helps stabilize the cupric ions in the mixture and maintains the solubility of the alkaline solution .

Molecular Mechanism

In the Biuret test, this compound helps form a chelate complex with cupric ions and peptide nitrogen. This complex absorbs light with a wavelength of 540 nm, imparting a purple color that indicates the presence of proteins . This demonstrates this compound’s role in binding interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where tartaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. During the fermentation process, tartaric acid precipitates as potassium bitartrate, which is then treated with sodium carbonate to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used in redox reactions as a reducing agent.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: It can act as a reducing agent in the presence of mild oxidizing agents.

    Substitution: this compound can undergo substitution reactions with other salts or acids to form different tartrate salts.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific crystal structure, which captures a precise amount of water, making it an ideal primary standard for Karl Fischer titration. Its ability to act as both an emulsifier and a pH control agent also sets it apart from other similar compounds .

Properties

Key on ui mechanism of action

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils.

CAS No.

868-18-8

Molecular Formula

C4H6NaO6

Molecular Weight

173.08 g/mol

IUPAC Name

disodium;2,3-dihydroxybutanedioate;dihydrate

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1

InChI Key

GHQFLMULNSGOAR-ZVGUSBNCSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Na]

melting_point

120

Key on ui other cas no.

4504-50-1
51307-92-7
868-18-8
14475-11-7

physical_description

Dihydrate: White solid;  [Merck Index] Colorless odorless solid;  [JECFA] White crystals with no odor to a slight tartaric odor;  [Mallinckrodt Baker MSDS]
White solid;  [Merck Index]

Pictograms

Irritant

solubility

Soluble in cold water

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12% sodium tartrate solution was reacted at 30° C. according to the invention with 10% sulfuric acid. 65 g Tartaric acid were obtained from 85 g of sodium tartrate. In addition, 62 g of sodium sulfate were produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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